Triisobutylborane

Description

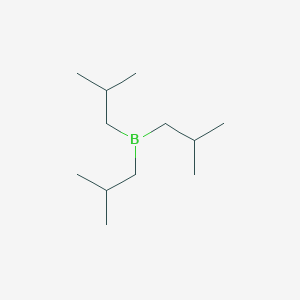

Structure

2D Structure

Properties

IUPAC Name |

tris(2-methylpropyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27B/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSSGQHOYWGIKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC(C)C)(CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061500 | |

| Record name | Triisobutylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116-39-8 | |

| Record name | Triisobutylboron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1116-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Borane, tris(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borane, tris(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisobutylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisobutylborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Use of Chiral Auxiliaries:a Chiral Auxiliary is a Stereogenic Group That is Temporarily Attached to the Substrate.wikipedia.orgnumberanalytics.comthis Modification Converts the Prochiral Substrate into a Chiral Molecule, and Subsequent Reactions Proceed Diastereoselectively. the Auxiliary Creates a Steric Bias That Directs an Incoming Reagent, Which Can Be Achiral Like Triisobutylborane, to a Specific Face of the Reactive Center.wikipedia.orgfor Instance, a Ketone Can Be Attached to a Chiral Auxiliary, and Its Subsequent Reduction by Tibb Would Yield a Diastereomerically Enriched Alcohol. After the Reaction, the Auxiliary is Cleaved from the Product and Can Often Be Recovered for Reuse.york.ac.ukwikipedia.orgevans Oxazolidinones and Camphor Derived Auxiliaries Are Common Examples Used to Direct Alkylation and Aldol Reactions.nih.govnumberanalytics.com

The following table presents data on the diastereoselective reduction of a specific ketone, illustrating how different reducing agents, including triisobutylborane, yield varying ratios of diastereomers due to the influence of a nearby chiral center.

| Reducing Agent | Diastereomeric Ratio (cis:trans) |

|---|---|

| This compound | 75:25 |

| H-Dibal | 55:45 |

Data from a study on the synthesis of enantiomerically pure 1,2-epoxy-4-alkanols. researchgate.net

Use of Chiral Catalysts:as Discussed in the Previous Section, This is the Most Efficient Method for Asymmetric Synthesis, As a Small, Sub Stoichiometric Amount of a Chiral Catalyst Can Generate a Large Quantity of Chiral Product.academie Sciences.frin the Context of Borane Chemistry, This Often Involves a Chiral Lewis Acid That Activates the Substrate Towards Reaction with a Borane Reagent.sigmaaldrich.comchiral Oxazaborolidinium Ions, for Instance, Are Highly Effective Catalysts for Various Transformations.sigmaaldrich.comthe Catalyst and Substrate Form a Diastereomeric Complex, Which then Reacts Selectively to Yield the Enantiomerically Enriched Product.academie Sciences.frwhile Tibb Itself is Not the Catalyst, It Can Be the Reagent in a Catalytically Controlled Asymmetric Reaction.

These strategies—employing chiral reagents, auxiliaries, or catalysts—are fundamental to leveraging the reactivity of organoboranes like triisobutylborane for the synthesis of enantiomerically pure compounds. york.ac.uknih.govwikipedia.org

Catalytic Applications of Triisobutylborane

Triisobutylborane as a Lewis Acid Catalyst

Trialkylboranes, including this compound, are classic examples of Lewis acids. Their electron-deficient boron center possesses a vacant p-orbital, enabling them to accept an electron pair from a Lewis base. This interaction is fundamental to their catalytic activity, allowing for the activation of various substrates.

Activation of Substrates via Lewis Acidity

The primary role of this compound as a Lewis acid catalyst is the activation of carbonyl compounds. By coordinating to the lone pair of electrons on the carbonyl oxygen, the borane (B79455) increases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org This activation makes the carbonyl group more susceptible to nucleophilic attack. This principle is the first step in many reductions and other addition reactions involving aldehydes and ketones. libretexts.orgnih.gov

The process can be generalized as the formation of a Lewis acid-base adduct between the this compound and the carbonyl compound. This complexation polarizes the C=O bond, thereby lowering the activation energy for subsequent reaction steps. nih.gov This activation is crucial for reactions like stereoselective reductions, where the bulky isobutyl groups on the boron can also play a significant role in directing the stereochemical outcome.

Comparison with Other Trialkylborane Lewis Acids in Catalysis

The catalytic performance of trialkylboranes is influenced by the nature of the alkyl groups attached to the boron atom. Generally, trialkylboranes are considered mild Lewis acids compared to triarylboranes or boron halides. latrobe.edu.auresearchgate.net Within the trialkylborane family, variations in Lewis acidity are subtle and are often overshadowed by steric effects.

The Lewis acidity of boranes generally follows the trend: trihaloboranes > triarylboranes > trialkylboranes. latrobe.edu.au Modifying the alkyl chains from methyl to ethyl to isobutyl results in only minor changes in the intrinsic Lewis acidity. researchgate.net However, the steric bulk increases significantly. This has important consequences for catalysis:

Steric Hindrance: The bulky isobutyl groups of this compound can create a more sterically hindered environment around the boron center compared to trimethylborane (B1581522) or triethylborane (B153662). This can influence substrate binding and the regioselectivity of reactions.

Reaction Selectivity: In some reactions, the Lewis acidity must be finely tuned. For instance, in the reduction of certain substrates, a Lewis acid that is too strong might cause undesired side reactions, while one that is too weak will not activate the substrate effectively. nih.gov The specific balance of steric and electronic properties of this compound can make it the optimal choice for certain transformations where other trialkylboranes are less effective. For example, in some polymerization processes, the choice between triethylborane and this compound can significantly impact catalyst activity.

Table 1: Comparison of Properties of Common Trialkyl- and Triarylboranes This table provides a qualitative comparison of Lewis acidity and steric bulk for selected boranes.

| Compound | Relative Lewis Acidity | Steric Bulk | Key Features |

|---|---|---|---|

| Trimethylborane | Weak | Low | Least sterically hindered trialkylborane. |

| Triethylborane | Weak | Moderate | Commonly used radical initiator. researchgate.net |

| This compound | Weak | High | Bulky groups can influence stereoselectivity. |

| Triphenylborane | Moderate | High | More acidic than trialkylboranes due to inductive effects. acs.org |

| Tris(pentafluorophenyl)borane | Strong | Very High | Highly effective Lewis acid catalyst due to strong electron-withdrawing fluorine atoms. wikipedia.orgnih.gov |

This compound in Functional Group Transformations

This compound is a valuable reagent for effecting various functional group transformations, most notably in reductions, deoxygenations, and carbon-heteroatom bond-forming reactions.

Reductions and Deoxygenations

This compound is employed in the reduction of carbonyl compounds and the deoxygenation of alcohols.

Reduction of Carbonyls: As a reducing agent, this compound can convert aldehydes and ketones to their corresponding alcohols. A notable application is the highly stereoselective reduction of β-hydroxy ketones to afford syn-1,3-diols. researchgate.net This selectivity is attributed to the formation of a cyclic intermediate directed by the borane.

Deoxygenation Reactions: this compound is particularly useful in radical deoxygenation reactions, such as the Barton-McCombie reaction. jk-sci.comwikipedia.orgorganic-chemistry.org In these transformations, an alcohol is first converted to a thiocarbonyl derivative (e.g., a xanthate). The trialkylborane, in the presence of a radical initiator (often atmospheric oxygen), can then facilitate the reductive cleavage of the C-O bond. wikipedia.orglibretexts.org In some variations, trialkylboranes can serve as both the radical initiator and the hydrogen atom source, offering a tin-free alternative to traditional methods that use toxic tributyltin hydride. chimia.ch This makes the process more environmentally benign.

Table 2: Selected Deoxygenation Reactions Involving Boranes

| Reaction Name | Substrate | Key Reagents | Role of Borane | Product |

|---|---|---|---|---|

| Barton-McCombie Deoxygenation | Alcohol (via Xanthate) | Trialkylborane, O₂ (initiator) | Radical Initiator / H-atom source | Alkane |

Carbon-Heteroatom Bond Formation Reactions

The formation of bonds between carbon and a heteroatom is a fundamental process in organic synthesis. rsc.orgsioc-journal.cn this compound is primarily involved in this area through hydroboration reactions.

Hydroboration: The hydroboration of alkenes and alkynes is a powerful method for forming carbon-boron (C-B) bonds. masterorganicchemistry.combyjus.com In this reaction, the B-H bond of a borane reagent adds across a C=C or C≡C bond. While diborane (B8814927) (B₂H₆) or its complexes are often used, this compound can be involved in hydroboration processes, particularly as a precursor or through isomerization. researchgate.net The reaction mechanism is a concerted, syn-addition where the boron atom adds to the less substituted carbon (anti-Markovnikov selectivity), driven by both steric and electronic factors. libretexts.orgumich.edu The resulting organoborane is a versatile intermediate that can be oxidized to an alcohol (C-O bond formation), aminated to an amine (C-N bond formation), or used in coupling reactions.

Direct Amination: this compound can react directly with amines. For example, its reaction with aniline (B41778) in the presence of a catalytic amount of pivalic acid leads to the formation of anilinodi-isobutyl borane. This reaction involves the formation of a boron-nitrogen bond and the evolution of isobutane.

Triisobutylborane in Polymer Chemistry

Triisobutylborane as a Polymerization Initiator

This compound (TIBB) serves as a versatile and effective initiator for the polymerization of various monomers, particularly acrylics. epo.org Its initiation capability is rooted in the generation of free radicals, a process that can be controlled and triggered under specific conditions. Unlike traditional thermal initiators that require high temperatures, TIBB-based systems can initiate polymerization at ambient temperatures, which is advantageous for many applications. The initiation process can be managed through the formation of stable complexes or by controlled exposure to oxygen. researchgate.netgoogle.com

To enhance stability and control the initiation process, this compound is often complexed with an amine. google.com These organoborane-amine complexes are typically stable at room temperature, preventing premature polymerization. google.com The initiation of polymerization is triggered by the introduction of a decomplexing agent, which liberates the organoborane from the amine. google.com.pg This dissociation frees the this compound to participate in the initiation reactions. google.com

The general structure of these complexes involves a dative bond between the nitrogen atom of the amine and the boron atom of TIBB. google.com The effectiveness of the complex depends on the ratio of amine nitrogen atoms to boron atoms, with ratios of 1:1 to 2:1 being common. google.com.pg The choice of amine and the decomplexing agent allows for tunable control over the polymerization process.

Decomplexation and Initiation The liberation of this compound from its amine complex is a critical step for initiating polymerization. google.com.pg This is typically achieved by introducing a compound that reacts with the amine, thereby breaking the nitrogen-boron bond. Common decomplexing agents, also known as activators or liberators, include acids and isocyanates. google.comgoogle.com Once freed, the this compound can initiate the polymerization of olefinically unsaturated compounds like acrylic monomers. google.com The amount of decomplexer used must be sufficient to cause the dissociation of the complex and start the polymerization. google.com This two-part system, where the borane-amine complex is kept separate from the activator, provides excellent storage stability and a long working time before the components are mixed. google.comgoogle.com

The table below summarizes examples of organoborane-amine complexes and the activators used to initiate polymerization.

| Organoborane | Amine Complexing Agent | Activator (Decomplexer) | Application |

| This compound | 1,6-Hexamethylenediamine | Acrylic Acid | Initiator system for acrylic adhesives google.com |

| Tri-n-butylborane | 1,6-Hexamethylenediamine | Acrylic Acid | Initiator system for acrylic adhesives google.com |

| General Organoborane | Polyamine | Amine-reactive compound (e.g., Isocyanate) | Adhesive for low surface energy resins google.comgoogle.com |

| General Organoborane | Amidine | Lewis Acid | Initiator system for polymerizable compositions google.com.pggoogle.com |

This table is generated based on information from references google.comgoogle.com.pggoogle.comgoogle.com.

Trialkylboranes, including this compound, can initiate radical polymerization in the presence of oxygen, often at ambient temperatures. researchgate.net In the complete absence of oxygen, polymerization may not occur at all, but it can begin immediately upon the introduction of even small amounts of oxygen. researchgate.net This oxygen-induced initiation is a key feature of TIBB's utility in polymer synthesis. researchgate.net

The mechanism involves the reaction between the trialkylborane and molecular oxygen. This reaction generates radicals that are the true initiating species for the polymerization of vinyl monomers. An unusual mechanism has been reported for the polymerization of methyl methacrylate (B99206) (MMA) initiated by an ammonia-triisobutylborane complex in the presence of atmospheric oxygen. researchgate.netacs.org The process is complex, involving the formation of various radical intermediates that subsequently initiate the polymer chain growth. researchgate.netacs.org The concentration of oxygen can significantly affect the polymerization results, including the molecular weight of the resulting polymer, indicating that oxygen is a critical reagent in the formation of the initiating species. researchgate.net

The fundamental steps of the oxygen-accelerated mechanism are:

Reaction with Oxygen: The trialkylborane (R₃B) reacts with oxygen (O₂) to form a peroxide intermediate.

Radical Generation: This intermediate decomposes or reacts further to produce alkyl radicals (R•) and/or alkoxy radicals (RO•).

Initiation: These radicals attack a monomer molecule, initiating the free-radical polymerization chain reaction. fujifilm.com

Propagation: The radical at the end of the growing polymer chain continues to add new monomer units. fujifilm.com

Termination: The growth of polymer chains is eventually stopped through reactions like recombination or disproportionation. fujifilm.com

This oxygen-mediated initiation allows for rapid polymerization under ambient conditions and has been utilized in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization without the need for traditional deoxygenation processes. nih.gov

Applications in Polymer Modification and End-Group Removal

Beyond initiating polymerization, this compound has found significant use in the post-polymerization modification of polymers, particularly for the removal of specific end-groups. d-nb.info This is especially relevant for polymers synthesized via RAFT polymerization, which inherently possess thiocarbonylthio end-groups. google.comresearchgate.net While these groups are essential for controlling the polymerization, their presence in the final polymer can be undesirable due to color, reactivity, or the potential to release malodorous sulfur compounds. researchgate.netrsc.org

A rapid and efficient method for removing these thiocarbonylthio end-groups involves treating a solution of the RAFT-synthesized polymer with an excess of a trialkylborane, such as triethylborane (B153662) or this compound, in the presence of oxygen at ambient temperature. d-nb.infogoogle.com This process can lead to the complete removal of the end-groups, often visually confirmed by the disappearance of the polymer solution's color. google.com The versatility of this method has been demonstrated for various polymers and different types of thiocarbonylthio chain transfer agents (CTAs), including dithioesters, trithiocarbonates, and dithiocarbamates. google.com The reaction is typically fast, with end-group elimination observed in under a minute in some cases. google.com

The table below details findings related to the removal of thiocarbonylthio end-groups using radical-induced methods.

| Polymer | End-Group Type | Reagent for Removal | Key Finding |

| Poly(methyl methacrylate) | Dithiobenzoate | Trialkylboranes/Oxygen | Trialkylboranes in the presence of oxygen can effectively remove thiocarbonylthio end groups. d-nb.info |

| Various RAFT Polymers | Dithioesters, Trithiocarbonates, etc. | Triethylborane/Oxygen | Rapid and efficient removal of end-groups in less than one minute at ambient temperature. google.com |

| Poly(methyl methacrylate) | Dithiobenzoate | AIBN (Azobisisobutyronitrile) | AIBN can be used as a radical source to replace the end-groups. d-nb.info |

| Polystyrenic and Acrylic Polymers | General RAFT end-groups | AIBN with Lauryl Peroxide | Effective cleavage of thiocarbonylthio end-groups. google.com |

This table is generated based on information from references d-nb.infogoogle.com.

Stereoselective and Asymmetric Transformations Mediated by Triisobutylborane

Enantioselective Catalysis with Triisobutylborane and its Chiral Derivatives

This compound itself is an achiral molecule and therefore cannot induce enantioselectivity in a reaction with a prochiral substrate on its own. To achieve enantioselective transformations, a source of chirality must be introduced into the reaction system. chemistrydocs.com This is accomplished through asymmetric catalysis, where a chiral catalyst creates a chiral environment, leading to the preferential formation of one enantiomer. academie-sciences.fr While TIBB is not a catalyst in this context, the principles of steric control it demonstrates are foundational to the design of chiral organoborane reagents and catalysts. sigmaaldrich.com

The development of chiral Lewis acid catalysts is a cornerstone of asymmetric synthesis. sigmaaldrich.com Chiral boron complexes, in particular, have been extensively designed and used to catalyze a wide range of asymmetric reactions. sigmaaldrich.com A prominent strategy involves replacing the achiral alkyl groups of a borane (B79455) with chiral ligands, thereby creating a chiral reagent or catalyst. york.ac.uk

A well-established example is the use of boranes derived from α-pinene, a readily available chiral terpene. nih.gov For instance, allyldiisopinocampheylborane, a chiral allylborane, can be synthesized and used for the highly enantioselective allylboration of aldehydes to produce chiral homoallylic alcohols. york.ac.uk The high degree of asymmetric induction is achieved because the chiral isopinocampheyl groups, derived from α-pinene, effectively differentiate the two faces of the aldehyde carbonyl group during the addition of the allyl group. york.ac.uk The enantioselectivity of such reactions can be temperature-dependent, often increasing at lower temperatures. york.ac.uk

Another significant class of chiral boron-based catalysts are the proline-derived chiral oxazaborolidines used in Corey-Bakshi-Shibata (CBS) reductions. sigmaaldrich.comyoutube.com These catalysts create a chiral environment around the boron atom, which coordinates to both the borane reducing agent and the ketone substrate. youtube.com This ternary complex facilitates a highly enantioselective hydride transfer to one face of the ketone, producing a chiral secondary alcohol with high enantiomeric excess. youtube.com The success of these catalysts relies on the formation of a well-defined transition state where steric interactions are minimized, directing the reaction pathway towards a single enantiomeric product. youtube.com

The table below shows research findings on the enantioselective condensation of chiral borane derivatives with aldehydes, demonstrating the high levels of asymmetric induction achievable.

| Aldehyde | Product Enantiomeric Excess (ee, %) | Reaction Temperature (°C) |

|---|---|---|

| Acetaldehyde | 96 | -78 |

| Propionaldehyde | 93 | -78 |

| Butyraldehyde | 94 | -78 |

| Isobutyraldehyde | 98 | -78 |

| Benzaldehyde | 86 | -78 |

Data sourced from a study on asymmetric allylboration using Ipc₂BCH₂CH=CH₂. york.ac.uk

Strategies for Chiral Induction in this compound-Involved Syntheses

Achieving asymmetric synthesis in reactions that may involve this compound or related boranes relies on several key strategies that introduce chirality into the system. york.ac.uk These strategies ensure that the transition states leading to the formation of stereoisomeric products are diastereomeric and unequal in energy. chemistrydocs.com

Theoretical and Computational Investigations of Triisobutylborane Reactivity

Quantum Mechanical Studies of Reaction Mechanisms and Transition States

Quantum mechanics (QM) provides the fundamental framework for understanding chemical reactivity at the atomic and electronic levels. chemrxiv.org Methods based on QM are widely used to study the reaction mechanisms involving organoboranes, offering a window into the energetic and structural changes that occur as reactants transform into products. A central concept in these studies is the potential energy surface, a multidimensional landscape that maps the energy of a chemical system as a function of its geometry. Minima on this surface correspond to stable reactants, products, and intermediates, while saddle points represent transition states—the energetic bottlenecks of a reaction. wikipedia.org

The study of reactions involving trialkylboranes, such as hydroboration or reduction, heavily relies on locating and characterizing these transition states. slideshare.netlibretexts.org For instance, in the hydroboration of an alkene with a borane (B79455) reagent, QM calculations can model the formation of a four-membered ring transition state where the B-H bond adds across the C=C double bond. researchgate.net The energy of this transition state (the activation energy) determines the rate of the reaction. Computational strategies have been developed to efficiently identify these transition state geometries, allowing for the accurate prediction of reaction pathways and their relative feasibility. acs.org

These computational studies can elucidate complex reaction cascades. For example, in organoborane rearrangements, a sequence of retrohydroborations and hydroborations can occur. QM calculations show how conformational changes and the stability of intermediate π-complexes influence the energy barriers and guide the reaction through different mechanistic pathways, which can be concerted or stepwise. chemrxiv.org Furthermore, QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid methods are employed to study reactions in complex environments, such as those involving catalysts or solvents, by treating the core reacting atoms with high-level QM theory while the surrounding environment is modeled with less computationally intensive classical mechanics. nih.gov This approach provides a more realistic simulation of experimental conditions.

Density Functional Theory (DFT) Applications to Triisobutylborane Chemistry

Density Functional Theory (DFT) has emerged as the most popular and versatile quantum mechanical modeling method in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com DFT is used to investigate the electronic structure of many-body systems, making it an ideal tool for studying the chemistry of trialkylboranes like TIBB. sioc-journal.cnfrontiersin.org Instead of the complex multi-electron wavefunction, DFT uses the spatially dependent electron density as the fundamental variable to determine the properties of a system. mdpi.com

DFT calculations are extensively applied to explore the mechanisms of reactions involving organoboranes. For example, in catalyzed hydroboration reactions, DFT studies can map out the entire catalytic cycle, identifying the active catalytic species, reaction intermediates, and rate-determining steps. sioc-journal.cnfrontiersin.orgacs.org These calculations provide detailed energetic profiles and geometries for each step, such as the coordination of the alkene, the insertion into a metal-hydride or boron-hydride bond, and the final product formation. frontiersin.orgacs.org

The reliability of DFT calculations depends on the choice of the exchange-correlation functional, and various functionals have been developed to better model specific types of interactions. mdpi.com For organoborane chemistry, hybrid functionals like B3LYP are commonly used. researchgate.net DFT has been successfully used to investigate:

The carbonylation of trialkylboranes, revealing that the classical picture of stepwise alkyl migration is not entirely accurate and that the reaction is kinetically hampered and can be influenced by autocatalysis or the formation of dimeric species. researchgate.netresearchgate.net

The anti-Markovnikov addition of HBr to cyclopropanes initiated by boron tribromide, where DFT calculations pointed to a radical pathway over a conventional ionic mechanism. escholarship.orgrsc.org

The hydroboration of CO2, where DFT was used to probe the viability of different aluminum hydride catalysts. rsc.org

These applications demonstrate the power of DFT to provide deep mechanistic insights that can rationalize observed reactivity and guide future experiments.

Computational Modeling of Stereoselectivity and Regioselectivity

One of the most powerful applications of computational chemistry in organic synthesis is the prediction and rationalization of stereoselectivity and regioselectivity. For reactions involving this compound and other organoboranes, computational modeling, primarily using DFT, is a key tool for understanding why specific isomers are formed preferentially. x-mol.netresearchgate.net

Regioselectivity: The anti-Markovnikov regioselectivity observed in the hydroboration of alkenes is a classic example. masterorganicchemistry.com Computational studies confirm that this selectivity arises from both steric and electronic factors. redalyc.orgumich.edu The boron atom, being the bulkier part of the H-BR₂ moiety, preferentially adds to the less sterically hindered carbon of the double bond. redalyc.orgumich.edu Electronic effects also play a crucial role; calculations of atomic charges and transition state energies show that the electropositive boron atom favors the more electron-rich, less substituted carbon. kcl.ac.ukyoutube.com While the anti-Markovnikov rule is generally robust, computational studies have identified and explained exceptions, such as in the hydroboration of 1,3-cyclohexadiene, where conjugation and specific geometric features stabilize a transition state leading to the formal Markovnikov product. researchgate.netkcl.ac.uk

Stereoselectivity: The hydroboration reaction is also known for its syn-stereoselectivity, where the hydrogen and boron atoms add to the same face of the alkene. masterorganicchemistry.com This is explained computationally by a concerted, four-membered ring transition state. slideshare.net Beyond this inherent selectivity, computational models are essential for understanding the high levels of enantioselectivity achieved in asymmetric catalysis. For instance, in the CBS reduction of ketones, DFT calculations on the complete catalyst-substrate-borane complex have successfully modeled the competing transition states, allowing for accurate quantitative prediction of the stereochemical outcome and confirming the catalyst's rigidity as a key factor for its high selectivity. acs.org Similarly, DFT studies on cobalt-catalyzed hydroboration have elucidated the origin of enantioselectivity, showing how steric hindrance from the ligand controls which insertion pathway is favored. x-mol.net

| Reaction Type | Selectivity Principle | Key Factor(s) Explained by Computation | Computational Method |

|---|---|---|---|

| Hydroboration | Anti-Markovnikov Regioselectivity | Steric hindrance at the more substituted carbon; Stabilization of the transition state with boron at the less substituted carbon. redalyc.orgumich.edu | DFT |

| Hydroboration | Syn-Stereoselectivity | Concerted four-membered ring transition state. slideshare.net | DFT, Ab Initio |

| Asymmetric Catalytic Hydroboration | Enantioselectivity | Energy differences between diastereomeric transition states; Steric and electronic interactions with the chiral catalyst/ligand. x-mol.net | DFT |

| Asymmetric CBS Reduction | Enantioselectivity | Rigidity of the catalyst-substrate complex; Energetic preference for one hydride transfer transition state over the other. acs.org | DFT, Ab Initio |

Elucidation of Boron-Carbon Bonding and Electronic Properties via Theoretical Methods

Theoretical methods provide deep insights into the fundamental nature of chemical bonds and the electronic structure of molecules, which are central to understanding their reactivity. For trialkylboranes like this compound, these methods are used to characterize the boron-carbon (B-C) bond and predict various electronic properties. researchgate.netfiveable.me

The B-C bond is weaker than a typical C-C bond, a fact that underpins much of organoborane reactivity. acs.org Theoretical calculations can quantify this. For example, computational studies on the carbonylation of trialkylboranes have shown that the strength of the B-C bond is crucial; migration of the alkyl group from boron to carbon is kinetically hampered unless the B-C bond is weakened, for instance, by the formation of a borate (B1201080) center in a dimeric species. researchgate.netresearchgate.net Topological analysis methods, such as the Electron Localization Function (ELF), can be used to characterize the nature of the B-C bond, revealing its degree of polarization and covalent character. mdpi.com

Computational chemistry is also used to determine a wide range of electronic properties that govern reactivity: labinsights.nlscielo.org.mx

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The empty p-orbital on the trigonal planar boron atom in a trialkylborane corresponds to the LUMO, making it an electrophile (Lewis acid) ready to accept electrons from a nucleophile like an alkene. fiveable.me

Atomic Charges: Methods like Hirshfeld or Natural Population Analysis (NPA) are used to calculate the partial charges on each atom. In trialkylboranes, the boron atom carries a partial positive charge, but the B-H bond is typically polarized toward the more electronegative hydrogen, which acts as a hydride. youtube.com These charge distributions are critical for predicting regioselectivity. kcl.ac.uk

Conceptual DFT Descriptors: A range of reactivity indices can be calculated from DFT, including electronegativity, chemical hardness/softness, and the electrophilicity index. mdpi.com These descriptors provide a quantitative scale for the reactivity of molecules and can be used, for example, to rationalize why strained alkynes are more reactive in click reactions. rsc.org

These theoretical tools allow chemists to build a detailed picture of the electronic structure of this compound, providing a solid foundation for understanding and predicting its chemical behavior.

| Property/Descriptor | Significance in Trialkylborane Chemistry | Theoretical Method |

|---|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. The low-lying LUMO (empty p-orbital on boron) is key to its Lewis acidity. fiveable.me | DFT, Ab Initio |

| Atomic Charges | Explains bond polarity (e.g., B-H vs. B-C) and helps predict the regioselectivity of additions. kcl.ac.ukyoutube.com | DFT (e.g., NPA, Hirshfeld) |

| Bond Order / Bond Index | Quantifies bond strength and helps analyze bond breaking/formation during a reaction. researchgate.net | DFT (e.g., Wiberg Bond Index) |

| Electrophilicity Index (ω) | A quantitative measure of a molecule's ability to act as an electrophile. mdpi.com | Conceptual DFT |

| Molecular Electrostatic Potential (MESP) | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, guiding the understanding of intermolecular interactions. mdpi.com | DFT, Ab Initio |

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation in Triisobutylborane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organoboranes like triisobutylborane and for investigating reaction kinetics and mechanisms. nih.gov Both ¹H and ¹¹B NMR are particularly powerful for characterizing boron-hydrogen compounds. nih.gov

¹¹B NMR is one of the most reliable and efficient methods for the structural elucidation of boron-containing compounds. nih.gov The chemical shift in ¹¹B NMR is sensitive to the coordination number and the nature of the substituents on the boron atom. For instance, the addition of a ligand or coordinating solvent to the empty p-orbital of a tricoordinate borane (B79455) results in an upfield shift compared to the free monomer. sdsu.edu The ¹¹B NMR chemical shifts of tricoordinate boranes are influenced by factors such as B-H coupling and the electronegativity of ligands. sdsu.edu The replacement of a hydrogen atom with an alkyl group typically shifts the resonances downfield. sdsu.edu

In mechanistic studies, NMR provides a non-destructive and quantitative method to analyze the temporal evolution of reactant and product concentrations. nih.gov This allows for detailed kinetic analysis. nih.gov For example, ¹¹B NMR spectroscopy has been utilized to study the kinetics of hydroboration reactions, revealing reaction orders and determining activation parameters (ΔH≠, ΔS≠) which provide insights into the reaction mechanism. researchgate.net In-situ NMR techniques, where the reaction is monitored directly in the NMR tube, are especially valuable for detecting transient intermediates that are crucial for understanding the reaction pathway. nih.govbeilstein-journals.org The combination of different NMR techniques, including 2D experiments and the use of isotopes, provides a comprehensive picture of the reaction mechanism. nih.gov

| NMR Nucleus | Application in this compound Research | Typical Information Obtained |

| ¹¹B | Structural characterization, reaction monitoring. nih.govresearchgate.net | Boron coordination environment, identification of boron-containing species (reactants, intermediates, products). sdsu.edursc.org |

| ¹H | Structural characterization of alkyl groups, monitoring reactions involving C-H bonds. iosrjournals.org | Connectivity of protons, stereochemistry, quantification of species. bjonnh.net |

| ¹³C | Structural analysis of the carbon skeleton. nih.gov | Carbon framework of reactants and products. |

This table summarizes the primary applications of different NMR nuclei in the study of this compound and related reactions.

Mass Spectrometry (MS) Techniques for Reaction Monitoring and Product Analysis

Mass spectrometry (MS) is a highly sensitive technique used to identify compounds by measuring their mass-to-charge ratio. In the context of this compound research, MS is invaluable for monitoring reaction progress and analyzing the resulting products.

One powerful MS technique is Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). wikipedia.orgproteomics.com.au SRM is a tandem MS method where a specific precursor ion is selected, fragmented, and then a specific product ion is detected. wikipedia.org This two-stage filtering process provides exquisite specificity and sensitivity, allowing for the selective quantification of target compounds even in complex mixtures. proteomics.com.auproteomics.com.au This is particularly useful for tracking the consumption of this compound and the formation of specific products during a reaction. waters.com

Ambient ionization techniques, such as the Atmospheric Solids Analysis Probe (ASAP), coupled with MS, allow for the rapid analysis of reaction mixtures with minimal to no sample preparation. waters.com This enables chemists to quickly identify major components, monitor reaction progress, and confirm product formation in near real-time, significantly enhancing workflow efficiency. waters.com

Chromatographic Methods (e.g., GC-MS, HPLC, GPC) for Separation and Quantification of Reaction Mixtures

Chromatographic techniques are essential for separating the components of complex reaction mixtures, allowing for their individual identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful combination where gas chromatography separates volatile and thermally stable compounds, which are then detected and identified by mass spectrometry. bibliotekanauki.pl For the analysis of compounds like those derived from this compound reactions, derivatization may be necessary to increase volatility and thermal stability. research-solution.comsigmaaldrich.com GC-MS is highly effective for identifying and quantifying products, byproducts, and unreacted starting materials in a reaction mixture. researchgate.netgcms.cz

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase. malvernpanalytical.com It is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC. dlsu.edu.ph Coupled with detectors like UV-Vis or MS, HPLC can be used to monitor reaction progress and quantify the components of a reaction mixture.

Gel Permeation Chromatography (GPC): Also known as Size Exclusion Chromatography (SEC), GPC separates molecules based on their size in solution. waters.com This technique is particularly useful for analyzing polymers. ceitec.cz In the context of this compound, which can act as an initiator for certain types of polymerizations, GPC is the standard method for determining the molecular weight and molecular weight distribution of the resulting polymers. waters.comlcms.cz

In-Situ and Real-Time Analytical Techniques for Reaction Kinetics and Dynamic Processes

The ability to monitor reactions as they happen (in-situ and in real-time) provides invaluable data for understanding reaction kinetics and identifying short-lived, reactive intermediates.

Techniques like in-situ NMR and IR spectroscopy are paramount for these studies. rsc.orgcardiff.ac.uk By acquiring spectra at regular intervals throughout the reaction, a detailed kinetic profile can be constructed. For example, in-situ solid-state ¹¹B MAS-NMR has been used to study the thermal decomposition of boron-containing compounds, revealing a mechanistic pathway involving induction, nucleation, and growth phases, and identifying key intermediates. rsc.org Similarly, flow NMR, where the reaction mixture continuously flows through an NMR spectrometer, is excellent for studying fast reactions and detecting unstable intermediates that are crucial for elucidating the reaction mechanism. beilstein-journals.org These real-time methods provide a dynamic view of the chemical process, which is often impossible to achieve with traditional offline analysis.

Future Research Directions and Emerging Applications of Triisobutylborane

Exploration of Novel Reaction Pathways and Catalytic Cycles

The future of Triisobutylborane research lies heavily in the discovery and development of novel reaction pathways and catalytic cycles. indiana.eduamazon.comrsc.org While its role in radical polymerization is well-established, scientists are now exploring its potential in more complex and elegant transformations. researchgate.netacs.org The electrophilic nature of the boron atom in TIBB allows it to readily coordinate with nucleophiles, forming tetracoordinated organoborate anions. thieme-connect.de This fundamental reactivity is the cornerstone for developing new carbon-carbon and carbon-heteroatom bond-forming reactions. thieme-connect.de

Researchers are investigating the use of TIBB in catalytic systems where it can act as a key intermediate or part of a synergistic catalytic cycle. nih.gov For instance, the development of polarity-reversal catalysis, where an amine-borane complex can facilitate hydrogen abstraction, presents an exciting avenue for TIBB's application. ucl.ac.uk The exploration of such catalytic cycles is not just an academic exercise; it aims to create more efficient and selective synthetic methods for producing complex molecules. indiana.edu The ability to fine-tune the reactivity of TIBB through the use of different co-catalysts or reaction conditions is a key area of focus. researchgate.net

Integration of this compound Chemistry with Flow Chemistry and Sustainable Methodologies

The integration of this compound chemistry with modern technologies like flow chemistry is poised to enhance its utility and sustainability. ulpgc.es Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. The use of TIBB in flow systems could lead to more efficient and scalable synthetic processes. scribd.com

Furthermore, there is a growing emphasis on developing sustainable chemical methodologies, and TIBB research is aligning with this trend. ulpgc.es This includes the development of processes that minimize waste, use less hazardous solvents, and operate at lower temperatures. For example, the use of TIBB in conjunction with environmentally benign solvents or in solvent-free conditions is an active area of research. ulpgc.es The goal is to harness the synthetic power of TIBB while adhering to the principles of green chemistry.

Development of New this compound-Based Reagents and Catalysts

The development of new reagents and catalysts derived from or incorporating this compound is a significant area of future research. researchgate.netacsgcipr.org By modifying the structure of TIBB, chemists can create a library of reagents with tailored reactivity and selectivity. For instance, the synthesis of TIBB complexes with various amines or other Lewis bases can alter its stability and reactivity, making it suitable for a wider range of applications. google.comamericanchemicalsuppliers.com

The design of novel catalysts based on TIBB is another promising direction. nobelprize.orgwikipedia.org These catalysts could be employed in a variety of transformations, from polymerization to asymmetric synthesis. The development of well-defined, single-site catalysts is a particular goal, as it would allow for greater control over the reaction outcome. uwindsor.ca The creation of such catalysts would not only expand the synthetic utility of TIBB but also contribute to the broader field of organometallic catalysis. dokumen.pub

Advanced Materials Science Applications Beyond Polymerization

While this compound is a well-known initiator for polymerization, its future applications in materials science extend far beyond this traditional role. researchgate.netopenaccessjournals.comscilit.com Researchers are exploring the use of TIBB in the synthesis of advanced materials with unique electronic, optical, and mechanical properties. uni-graz.at For example, the incorporation of boron into polymer backbones can lead to materials with enhanced thermal stability and flame retardancy. dokumen.pub

The potential for TIBB in the creation of hybrid organic-inorganic materials is another exciting frontier. stahl.com These materials, which combine the properties of both organic polymers and inorganic components, can exhibit novel functionalities. stahl.com For instance, TIBB could be used to create nanocomposites where inorganic nanoparticles are dispersed within a polymer matrix, leading to materials with improved strength and conductivity. dokumen.pub The exploration of TIBB in the synthesis of two-dimensional polymers and other nanostructured materials is also an emerging area of interest. rsc.org

Interdisciplinary Research Opportunities Involving this compound

The versatility of this compound creates numerous opportunities for interdisciplinary research. scribd.com Its applications are not confined to traditional organic and polymer chemistry but extend into fields such as materials science, nanotechnology, and even biology. uni-graz.atstahl.com For example, the development of TIBB-based materials for biomedical applications, such as drug delivery systems or tissue engineering scaffolds, is a promising area of investigation. frontiersin.org

The collaboration between synthetic chemists, materials scientists, and engineers will be crucial for realizing the full potential of TIBB. openaccessjournals.comunige.it For instance, the development of TIBB-based sensors or electronic devices will require expertise from multiple disciplines. scilit.com As our understanding of TIBB's fundamental chemistry grows, so too will the opportunities for its application in solving complex scientific and technological challenges. The interdisciplinary nature of this research will undoubtedly lead to exciting new discoveries and innovations in the years to come. scribd.com

Q & A

Q. What are the standard synthetic protocols for preparing triisobutylborane, and how can purity be optimized?

this compound is typically synthesized via hydroboration of isobutylene using BH₃ or its complexes. Key steps include strict exclusion of moisture/oxygen, controlled temperature (-78°C to 0°C), and inert atmosphere (argon/nitrogen). Purity optimization involves fractional distillation under reduced pressure and characterization via ¹¹B NMR (δ ~85 ppm for trialkylboranes) and GC-MS. Contamination by diborane or isobutylene residues should be monitored .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is highly flammable and reacts violently with water/oxidizers. Required precautions:

- PPE : Flame-resistant lab coat, nitrile gloves, and safety goggles.

- Engineering controls : Use fume hoods and explosion-proof equipment.

- Storage : In airtight containers under inert gas at ≤4°C.

- Spill management : Smother with dry sand; avoid water-based extinguishers .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹¹B NMR : Primary tool for boron environment analysis (sharp singlet expected for symmetric trialkylboranes).

- ¹H/¹³C NMR : Confirms isobutyl group integrity (e.g., δ 1.0–1.5 ppm for CH₃ groups).

- IR Spectroscopy : B-H stretches (2500–2600 cm⁻¹) if present; absence confirms full alkylation. Cross-validate with elemental analysis (C, H, B) and melting point consistency .

Advanced Research Questions

Q. How can conflicting literature data on this compound’s Lewis acidity be resolved?

Discrepancies often arise from solvent polarity or measurement techniques. Methodological resolution steps:

- Standardized assays : Use Gutmann-Beckett method (³¹P NMR of triethylphosphine oxide adducts).

- Computational modeling : Compare calculated vs. experimental Lewis acidity (e.g., DFT-based Fukui indices).

- Control variables : Fix solvent (e.g., dry toluene), temperature (25°C), and concentration (0.1 M) .

Q. What strategies mitigate decomposition during catalytic applications of this compound?

Decomposition pathways (e.g., β-hydride elimination) can be minimized by:

Q. How do steric effects of the isobutyl group influence cross-coupling reaction efficiency?

The bulky isobutyl group slows transmetallation but enhances selectivity in Suzuki-Miyaura couplings. Experimental design:

Q. What methodologies address inconsistencies in reported catalytic turnover numbers (TONs)?

TON variability may stem from trace moisture or oxygen. Mitigation approaches:

- Rigorous purification : Distill solvents (THF, hexane) over Na/benzophenone.

- Controlled atmosphere : Use Schlenk lines or gloveboxes for air-sensitive steps.

- Replicate studies : Repeat experiments ≥3 times with blinded data analysis to reduce bias .

Methodological Guidance

- Experimental Reproducibility : Document ALL parameters (e.g., stirring speed, syringe pump rates) often omitted in methods sections .

- Ethical Compliance : Adhere to institutional safety reviews for pyrophoric compounds, referencing OSHA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.